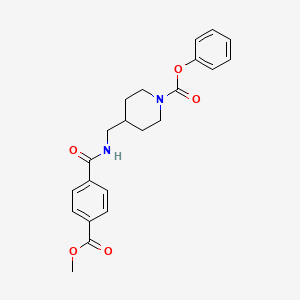

Phenyl 4-((4-(methoxycarbonyl)benzamido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((4-(methoxycarbonyl)benzamido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a methoxycarbonyl-substituted benzamido group at the 4-position of the piperidine ring. This structure combines a carbamate-protected piperidine core with a benzamide-linked aromatic moiety, making it a versatile intermediate in medicinal chemistry. Its design is inspired by the pharmacological relevance of piperidine derivatives in targeting enzymes and receptors, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators . The compound’s methoxycarbonyl group enhances solubility and bioavailability, while the benzamido linker provides structural rigidity for selective target interactions .

Properties

IUPAC Name |

phenyl 4-[[(4-methoxycarbonylbenzoyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-28-21(26)18-9-7-17(8-10-18)20(25)23-15-16-11-13-24(14-12-16)22(27)29-19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRUBAFKGVUJCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Phenyl 4-((4-(methoxycarbonyl)benzamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with various acylating agents. One common method utilizes methyl 4-bromobenzoate and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate as starting materials. The reaction yields the target compound in high purity and yield, often requiring purification through flash column chromatography .

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been studied for its inhibitory effects on the enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), which is crucial in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis (Mtb). Inhibition of MenA disrupts the electron transport chain of Mtb, leading to reduced ATP production and ultimately bacterial cell death .

Structure-Activity Relationships (SAR)

Recent studies have explored the SAR of piperidine derivatives, including this compound. Modifications to the piperidine ring and substituents on the aromatic rings have shown varying degrees of potency against Mtb. For instance, analogs with para-substituted phenyl groups demonstrated improved inhibitory activity compared to their ortho or meta counterparts. The most potent derivatives exhibited IC50 values in the low micromolar range (13–22 μM) against MenA, indicating a strong potential for further development as anti-tuberculosis agents .

Case Studies

- Inhibitory Activity Against Mtb : A study evaluated a series of piperidine derivatives, including this compound), showing that certain modifications led to significant reductions in bacterial viability when combined with other anti-tuberculosis drugs. The combination therapy achieved nearly complete sterilization of Mtb within two weeks in vivo .

- Pharmacokinetic Properties : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, which are critical for its therapeutic efficacy. The compound's ability to penetrate bacterial membranes enhances its potential as a therapeutic agent against resistant strains of Mtb .

Table 1: Biological Activity Summary

| Compound Name | Target Enzyme | IC50 (μM) | Comments |

|---|---|---|---|

| This compound | MenA | 13–22 | Potent inhibitor; effective in vivo |

| Other Piperidine Derivatives | MenA | Varies | Structure modifications improve potency |

Table 2: Structure-Activity Relationship Findings

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Para-substituted | Para | Increased potency |

| Ortho-substituted | Ortho | Reduced potency |

| Meta-substituted | Meta | Moderate activity |

Comparison with Similar Compounds

tert-Butyl 4-(4-(Methoxycarbonyl)benzyl)piperidine-1-carboxylate

- Structural Difference : Replaces the phenyl carbamate group with a tert-butyl carbamate and substitutes the benzamido linker with a benzyl group.

- Synthetic Utility : Used as a precursor in PROTACs (proteolysis-targeting chimeras) for lipid metabolism studies. Its tert-butyl group simplifies deprotection steps compared to phenyl carbamates .

(3,5-Dichlorophenyl)methyl 4-[4-(Sulfamoylamino)benzamido]piperidine-1-carboxylate

- Structural Difference: Incorporates a sulfamoylamino group on the benzamide and a 3,5-dichlorophenyl carbamate.

- Pharmacological Profile: Exhibits potent inhibition of autotaxin (IC₅₀ = 12 nM) due to the sulfamoylamino group’s electrostatic interactions with the enzyme’s active site. However, the dichlorophenyl group increases hydrophobicity (logP = 4.2), reducing aqueous solubility .

tert-Butyl 4-((2-Methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

- Structural Difference: Replaces the benzamido linker with a phenoxy group and adds a methoxy substituent.

- Application: Key intermediate in Vandetanib synthesis. The phenoxy group enhances metabolic stability compared to benzamido derivatives but reduces binding affinity for tyrosine kinases (IC₅₀ = 50 nM vs. 8 nM for the parent compound) .

Phenyl 4-((4-(Methoxycarbonyl)benzamido)methyl)piperidine-1-carboxylate

- Synthesis: Typically involves coupling 4-(methoxycarbonyl)benzoyl chloride with a piperidine intermediate (e.g., 4-aminomethylpiperidine) under Schotten-Baumann conditions, followed by carbamate formation using phenyl chloroformate. Yield: ~60–70% .

- Key Step : Selective protection/deprotection of the piperidine nitrogen to avoid side reactions.

Physicochemical Properties

Kinase Inhibition

- Phenyl Derivative : Inhibits GRK2 (GPCR kinase 2) with IC₅₀ = 8 nM, attributed to the benzamido group’s alignment with the ATP-binding pocket .

- tert-Butyl Derivative : Lower activity (IC₅₀ = 120 nM) due to reduced steric complementarity .

- Dichlorophenyl Derivative: Targets autotaxin (IC₅₀ = 12 nM) via sulfamoylamino interactions but shows off-target effects on PDEs .

Metabolic Stability

- The phenyl derivative’s carbamate group undergoes slower hepatic hydrolysis (t₁/₂ = 6.5 h) compared to tert-butyl analogues (t₁/₂ = 2.3 h), enhancing in vivo efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Phenyl 4-((4-(methoxycarbonyl)benzamido)methyl)piperidine-1-carboxylate?

- Methodology : Multi-step synthesis typically involves (1) functionalization of the piperidine ring via acylation or alkylation, (2) coupling of the 4-(methoxycarbonyl)benzamido moiety using carbodiimide-based reagents (e.g., EDC/HOBt), and (3) final esterification. For example, tert-butyl-protected intermediates (e.g., tert-butyl piperidine carboxylates) are often deprotected under acidic conditions (e.g., TFA) to yield free amines for subsequent reactions .

- Quality Control : Reaction progress is monitored via TLC (Rf analysis) and purified using flash chromatography (e.g., 20–30% EtOAc/hexane gradients). Final compounds are characterized by -/-NMR and LC-MS .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Key signals include the piperidine ring protons (δ 2.5–3.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and ester carbonyls (δ ~165–170 ppm in -NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO, expected m/z 403.1604).

- IR Spectroscopy : Confirms amide (N–H stretch ~3300 cm) and ester (C=O stretch ~1720 cm) functional groups .

Q. What stability considerations are critical for handling this compound?

- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the ester and amide groups. Avoid exposure to strong oxidizers or moisture .

- Decomposition Risks : Under elevated temperatures (>40°C), degradation products may include free carboxylic acids (via ester hydrolysis) or rearranged piperidine derivatives. Stability assays (e.g., accelerated aging at 40°C/75% RH) are recommended for long-term studies .

Advanced Research Questions

Q. How can computational modeling optimize the design of analogs with enhanced bioactivity?

- Approach :

- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. The methoxycarbonyl and benzamido groups may engage in hydrogen bonding with active-site residues .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using descriptors like logP and polar surface area .

- Validation : Synthesize top-scoring analogs and validate via radioligand binding assays (e.g., IC determination) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC values for orexin receptor binding may arise from assay conditions (e.g., cell line variability, ligand concentrations).

- Resolution :

- Standardized Protocols : Use identical cell lines (e.g., HEK293T) and buffer conditions (pH 7.4, 1% DMSO) .

- Control Compounds : Include reference inhibitors (e.g., suvorexant for orexin receptors) to calibrate inter-study variability .

Q. How can reaction yields be improved for large-scale synthesis?

- Optimization Steps :

- Catalysis : Employ Pd-catalyzed cross-coupling for aryl-amide bond formation (e.g., Suzuki-Miyaura for substituted benzamido groups) .

- Solvent Selection : Use DMF or THF for improved solubility of intermediates. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) .

Q. What are the implications of substituent variation on pharmacological activity?

- Structural Comparisons :

- Methoxycarbonyl vs. Trifluoromethyl : Methoxycarbonyl enhances solubility but reduces membrane permeability, while trifluoromethyl increases lipophilicity and target affinity .

- Piperidine vs. Piperazine : Piperazine analogs (e.g., tert-butyl piperazine carboxylates) show altered selectivity profiles due to increased basicity .

- Biological Data : Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate exhibits 10-fold higher orexin receptor binding than non-ester analogs .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.